molecular formula C13H18Cl2O2Si B12586167 Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- CAS No. 650598-47-3

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-

Cat. No.: B12586167
CAS No.: 650598-47-3
M. Wt: 305.27 g/mol
InChI Key: UMZHDJNSCSVQPV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a triethylsilyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Silylation and Desilylation: The triethylsilyl group can be introduced or removed under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Silylation: Triethylsilyl chloride in the presence of a base like pyridine.

    Desilylation: Acidic conditions or fluoride sources like tetrabutylammonium fluoride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid moiety.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dichloro-3-(triethylsilyl)- involves its interaction with various molecular targets. The chlorine atoms and the triethylsilyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: Lacks the triethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    3,4-Dichlorobenzoic Acid: Similar structure but with different chlorine atom positions, leading to different chemical properties and reactivity.

    Benzoic Acid: The parent compound, without any chlorine or silyl groups, has different reactivity and applications.

Uniqueness

The combination of these functional groups can enhance the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial purposes .

Properties

CAS No.

650598-47-3

Molecular Formula

C13H18Cl2O2Si

Molecular Weight

305.27 g/mol

IUPAC Name

2,4-dichloro-3-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

UMZHDJNSCSVQPV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)O)Cl

Origin of Product

United States

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